molecular formula C24H40N2S2 B183276 4,4'-Dinonyl-2,2'-bithiazole CAS No. 180729-91-3

4,4'-Dinonyl-2,2'-bithiazole

Cat. No. B183276
CAS RN: 180729-91-3
M. Wt: 420.7 g/mol
InChI Key: FNAZWICXOXNWDC-UHFFFAOYSA-N
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Description

4,4’-Dinonyl-2,2’-bithiazole is a chemical compound with the molecular formula C24H40N2S2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4,4’-Dinonyl-2,2’-bithiazole-based copolymers has been achieved via Pd-catalyzed direct C–H arylation . This process involves the direct arylation polycondensation of a bithiazole derivative with dibromoarylenes, resulting in the corresponding bithiazole-based copolymers .


Molecular Structure Analysis

The molecular structure of 4,4’-Dinonyl-2,2’-bithiazole consists of 24 carbon atoms, 40 hydrogen atoms, 2 nitrogen atoms, and 2 sulfur atoms . The InChI string representation of its structure is InChI=1S/C24H40N2S2/c1-3-5-7-9-11-13-15-17-21-19-27-23 (25-21)24-26-22 (20-28-24)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 4,4’-Dinonyl-2,2’-bithiazole-based copolymers is the Pd-catalyzed direct C–H arylation . This reaction involves the direct arylation polycondensation of a bithiazole derivative with dibromoarylenes .


Physical And Chemical Properties Analysis

The molecular weight of 4,4’-Dinonyl-2,2’-bithiazole is 420.7 g/mol . It has a XLogP3-AA value of 10.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 17 rotatable bonds, indicating its flexibility . Its topological polar surface area is 82.3 Ų .

Scientific Research Applications

Electrochemical Applications

  • Active Electrode Material for Supercapacitors : A novel comonomer based on 4,4'-Dinonyl-2,2'-bithiazole was synthesized and used as an active electrode material in supercapacitors, showing promising capacitive behavior and specific capacitance values (Çakmak Cebeci, Sezer, & Sarac, 2009).

Polymer Science

  • Conjugated, n-Dopable, Bithiazole-Containing Polymers : Research on conjugated polymers containing 4,4'-Dinonyl-2,2'-bithiazole has illustrated the ability to tune polymer properties, maintaining characteristic electrochemical behavior like reversible reduction and conductivities (Politis, Curtis, Gonzalez, Martin, He, & Kanicki, 1998).

Optoelectronic Properties

  • Organometallic Polymer Light-Emitting Diodes : A study demonstrated the use of 4,4'-Dinonyl-2,2'-bithiazole in the synthesis of novel platinum metallopolyynes, leading to applications in polymer light-emitting diodes with unique optical properties (Wong, Zhou, He, Cheung, Ng, Djurišić, & Chan, 2008).

Photovoltaic Performance

  • Dithienosilole and Bithiazole Backboned Polymers : The influence of thiophene-bridge on photovoltaic performances of polymers containing 4,4'-Dinonyl-2,2'-bithiazole was investigated, showing significant effects on solar cell efficiency and electrical properties (Zheng, Gu, Zhu, Bao, Wen, Qiu, Zhu, Sun, & Yang, 2015).

Molecular Structure Studies

  • Cobalt(II) and Nickel(II) Complexes with Bithiazole : Research explored the tumor-inhibiting properties and molecular structure of cobalt(II) and nickel(II) complexes with derivatives of 4,4'-Dinonyl-2,2'-bithiazole, highlighting potential biomedical applications (Yan-ni, Pin, Wang, Yun-Long, Shixiong, & Jinling, 1996).

Future Directions

The future directions for the research and development of 4,4’-Dinonyl-2,2’-bithiazole could involve further exploration of its synthesis process, particularly the Pd-catalyzed direct C–H arylation . Additionally, the development of new applications for 4,4’-Dinonyl-2,2’-bithiazole-based copolymers could be a potential area of interest .

properties

IUPAC Name

4-nonyl-2-(4-nonyl-1,3-thiazol-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2S2/c1-3-5-7-9-11-13-15-17-21-19-27-23(25-21)24-26-22(20-28-24)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAZWICXOXNWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CSC(=N1)C2=NC(=CS2)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598825
Record name 4,4'-Dinonyl-2,2'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dinonyl-2,2'-bithiazole

CAS RN

180729-91-3
Record name 4,4'-Dinonyl-2,2'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 4,4'-dinonyl-2,2'-bithiazole and how is it characterized?

A1: 4,4'-Dinonyl-2,2'-bithiazole consists of two thiazole rings connected at the 2,2' positions, each bearing a nonyl (C9H19) group at the 4 position. This structure allows for polymerization through the 5 and 5' positions.

  • Spectroscopic Data: Characterization typically involves techniques like NMR (Nuclear Magnetic Resonance) to confirm structure and UV-Vis spectroscopy to assess its optical properties (absorption and emission). [, , ]

Q2: How does the incorporation of 4,4'-dinonyl-2,2'-bithiazole into polymers influence their optical properties and what is the significance?

A2: The bithiazole unit acts as an electron-accepting group within the polymer backbone. This influences the polymer's band gap, which in turn dictates the color of light emitted in LED applications or the wavelengths of light absorbed in photovoltaic devices. For instance, poly(bithiazole)s have shown electroluminescence ranging from blue-green to red. [, ]

Q3: What is the impact of a thiophene bridge on the performance of polymers containing dithienosilole and 4,4'-dinonyl-2,2'-bithiazole units?

A3: Research indicates that incorporating a thiophene bridge between dithienosilole and bithiazole units can positively impact the photovoltaic performance of the resulting polymers. Specifically, the thiophene bridge leads to: []* Increased molecular weight and narrower polydispersity.* Enhanced planarity of the polymer backbone, promoting conjugation.* Improved crystallinity in the solid state.* Higher hole mobility, facilitating charge transport.* Better miscibility with fullerene acceptors commonly used in organic solar cells.

Q4: What are the observed morphological characteristics of polymers containing 4,4'-dinonyl-2,2'-bithiazole and how do they relate to material properties?

A4: Studies using powder X-ray diffraction have revealed strong peaks associated with lamellar spacing and three-dimensional ordering in poly(4,4'-dinonyl-2,2'-bisoxazole), a structural analogue of the bithiazole polymer. This ordered structure is indicative of a semicrystalline morphology, which can influence charge transport properties in electronic devices. []

Q5: What challenges have been encountered in the development of LEDs using 4,4'-dinonyl-2,2'-bithiazole-based polymers, and are there potential solutions?

A5: While 4,4'-dinonyl-2,2'-bithiazole-based polymers show promise for LEDs, a significant challenge is the rapid degradation of diode current levels after light emission. This degradation is attributed to: []

      Q6: Are there any notable electrochemical properties associated with 4,4'-dinonyl-2,2'-bithiazole-containing polymers?

      A6: Yes, polymers containing 4,4'-dinonyl-2,2'-bithiazole typically exhibit reversible reduction behavior at potentials around -2.0 V. This property makes them n-dopable, meaning they can be chemically doped with electrons to enhance their conductivity. Such polymers have shown conductivities reaching approximately 10^2 S/cm. []

      Q7: What synthetic approaches have been explored for incorporating 4,4'-dinonyl-2,2'-bithiazole into polymers?

      A7: Several synthetic strategies have been employed, including: [, , , ]

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